molecular formula C9H16O B13299406 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13299406
M. Wt: 140.22 g/mol
InChI Key: UPPSEBBMMDNUHZ-UHFFFAOYSA-N
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Description

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclopropane derivative with a pentan-2-yl substituent and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the reaction of 1-pentene with a diazo compound in the presence of a metal catalyst can yield the desired cyclopropane derivative. The aldehyde functional group can then be introduced through oxidation of the corresponding alcohol or by using a formylation reagent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by selective oxidation. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity of the product. Common catalysts include transition metal complexes such as rhodium or copper-based systems.

Chemical Reactions Analysis

Types of Reactions

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 1-(Pentan-2-yl)cyclopropane-1-carboxylic acid

    Reduction: 1-(Pentan-2-yl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The cyclopropane ring, due to its strain, can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes:

    Cyclopropane-1-carbaldehyde: Lacks the pentan-2-yl substituent, leading to different reactivity and applications.

    1-(Pentan-2-yl)cyclopropane-1-methanol: The alcohol derivative, which has different chemical properties and reactivity compared to the aldehyde.

    Cyclopropane-1-carboxylic acid: The oxidized form of the aldehyde, with distinct chemical behavior and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-pentan-2-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-3-4-8(2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3

InChI Key

UPPSEBBMMDNUHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(CC1)C=O

Origin of Product

United States

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